4-(4-Nitrophenyl)-1H-1,2,3-triazole

説明

4-Nitrophenol (also called p-nitrophenol or 4-hydroxynitrobenzene) is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .

Synthesis Analysis

4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature . The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis

4-Nitrophenol is a slightly yellow, crystalline material . It shows two polymorphs in the crystalline state . In solution, 4-nitrophenol has a dissociation constant (pKa) of 7.15 at 25 °C .科学的研究の応用

Synthesis and Chemical Characterization

Synthesis of 1,2,3-Triazole Derivatives : 1,5-Disubstituted 1,2,3-triazoles, including 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, have been synthesized using a metal-free multi-component reaction. The formation of the heterocyclic aromatic 1,2,3-triazole ring is confirmed by spectroscopic analysis (Vo, 2020).

Chemoselectivity in Synthesis : Research on the synthesis of 1,2,3-triazoles from enolizable ketones, primary alkylamines, and 4-nitrophenyl azide has shown chemoselectivity under different reaction conditions, leading to the creation of various 1,2,3-triazoles (Opsomer, Thomas, & Dehaen, 2017).

Biological and Pharmacological Studies

Antimicrobial Activity : Novel 1,2,4-triazole derivatives, including those with a 4-nitrophenyl group, have shown significant antimicrobial activity against various bacterial and fungal species (Upmanyu et al., 2011).

Neuroprotective Effects : Ferrocene-1H-1,2,3-triazole hybrids, including 1-(4-nitrophenyl)-4-ferrocenyl-1H-1,2,3-triazole, have demonstrated neuroprotective effects and low toxicity, indicating potential in neurological research (Haque et al., 2017).

Material Science and Industrial Applications

Corrosion Inhibition : A study on 1,2,3-triazole derivatives has shown their effectiveness as corrosion inhibitors for mild steel in acidic media, highlighting their potential use in material science and industry (Hrimla et al., 2021).

Luminescence Sensing : Lanthanide metal–organic frameworks based on 1,2,3-triazole derivatives have been developed for luminescence sensing of metal ions and nitroaromatic compounds, showcasing their application in sensing technologies (Wang et al., 2016).

将来の方向性

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . This reaction is considered as a universally accepted model catalytic reaction due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

特性

IUPAC Name |

4-(4-nitrophenyl)-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)7-3-1-6(2-4-7)8-5-9-11-10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIHDBOLXXRPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345531 | |

| Record name | 4-(4-Nitrophenyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6111-97-3 | |

| Record name | 4-(4-Nitrophenyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658381.png)

![1-O-tert-butyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] 4-hydroxypyrrolidine-1,2-dicarboxylate](/img/structure/B1658390.png)

![6-[(4-Phenylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1658391.png)

![(5E)-1-(3,5-dimethylphenyl)-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1658392.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1658395.png)

![[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B1658397.png)

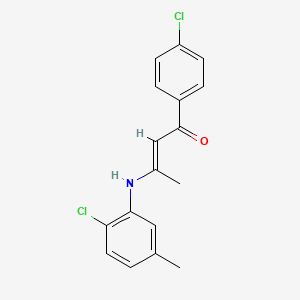

![3-[(4-Bromo-3-chlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B1658399.png)

![ethyl (2Z)-3-oxo-7-phenyl-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658400.png)